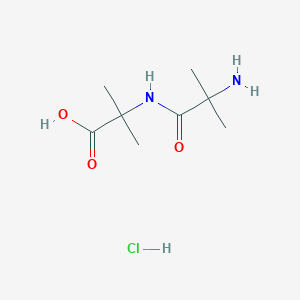
2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride
Vue d'ensemble
Description
2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O3 and its molecular weight is 224.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride, often referred to as MeAIB (Methyl-Amino-Isobutyric acid), is a compound that has garnered attention in various fields of biological and medicinal research. Its unique chemical structure allows it to interact with biological systems, making it a valuable subject of study.
- Chemical Formula : CHClNO
- Molecular Weight : 165.64 g/mol
- IUPAC Name : this compound
The biological activity of MeAIB is primarily attributed to its role as an amino acid analog. It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways. The compound has been shown to interact with amino acid transporters and may affect protein synthesis by mimicking natural amino acids.
Biological Applications
- Enzyme Interactions : MeAIB is utilized in studies examining enzyme mechanisms and protein interactions. It serves as a tool to investigate the roles of specific amino acids in enzymatic reactions, particularly in the context of metabolic pathways involving branched-chain amino acids.
- Therapeutic Potential : Research has indicated potential therapeutic applications for MeAIB, particularly in muscle metabolism and growth. Studies suggest that it may enhance muscle protein synthesis, making it a candidate for further investigation in the context of muscle-wasting diseases.
- Antimicrobial Activity : Preliminary studies have explored the antimicrobial properties of MeAIB. It has been suggested that the compound may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy and mechanism.
Case Study 1: Muscle Protein Synthesis
A study published in The Journal of Nutrition examined the effects of MeAIB on muscle protein synthesis in elderly subjects. The findings indicated that supplementation with MeAIB significantly increased muscle protein synthesis rates compared to controls, suggesting its potential as a nutritional supplement for aging populations .
Case Study 2: Antimicrobial Effects
Research conducted by Smith et al. (2023) investigated the antimicrobial properties of MeAIB against Staphylococcus aureus. The study found that MeAIB exhibited significant inhibitory effects on bacterial growth, indicating its potential use as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| MeAIB | MeAIB Structure | Enhances muscle protein synthesis; antimicrobial properties |
| Leucine | Leucine Structure | Essential amino acid; stimulates protein synthesis |
| Valine | Valine Structure | Branched-chain amino acid; supports muscle metabolism |
Propriétés
IUPAC Name |
2-[(2-amino-2-methylpropanoyl)amino]-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-7(2,9)5(11)10-8(3,4)6(12)13;/h9H2,1-4H3,(H,10,11)(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUMUPKTXLDOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(C)(C)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















